Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396850-93-3, PubChem CID is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively employed in kinase inhibitor drug discovery. The compound features a pyrazolo[1,5-a]pyridine core bearing an ethyl carboxylate at the 3-position and a 2-chloro-6-fluorobenzamido substituent at the 5-position, with a molecular formula of C₁₇H₁₃ClFN₃O₃ and a molecular weight of 361.8 g/mol.

Molecular Formula C17H13ClFN3O3
Molecular Weight 361.76
CAS No. 1396850-93-3
Cat. No. B2414593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396850-93-3
Molecular FormulaC17H13ClFN3O3
Molecular Weight361.76
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H13ClFN3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
InChIKeyDOGWDDCQFGEHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396850-93-3): Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396850-93-3, PubChem CID 71797789) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively employed in kinase inhibitor drug discovery [1]. The compound features a pyrazolo[1,5-a]pyridine core bearing an ethyl carboxylate at the 3-position and a 2-chloro-6-fluorobenzamido substituent at the 5-position, with a molecular formula of C₁₇H₁₃ClFN₃O₃ and a molecular weight of 361.8 g/mol [2]. Its computed XLogP3-AA of 2.8 and topological polar surface area (TPSA) of 72.7 Ų define a lipophilic yet moderately polar profile suitable for cell permeability studies [2]. The compound is listed as an advanced intermediate in the preparation of kinase-targeting analogs, particularly those aimed at receptor tyrosine kinase inhibition relevant to solid tumor growth and metastasis [3].

Scaffold Pyrazolo[1,5-a]pyridine fused bicyclic core for kinase hinge-binding studies
Pharmacophore 2-Chloro-6-fluorobenzamido motif with orthogonal halogen bonding geometry
Handle 3-Ethyl carboxylate for selective hydrolysis, reduction, and library derivatization

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Reliably Substitute for Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate in Research Procurement


Pyrazolo[1,5-a]pyridine derivatives exhibit profound sensitivity to substituent identity and position, with even minor structural modifications producing order-of-magnitude shifts in kinase selectivity profiles and antiproliferative potency [1]. The 2-chloro-6-fluorobenzamido moiety at the 5-position of the target compound introduces a specific halogen bonding and steric footprint that cannot be replicated by simpler benzamido, unsubstituted phenyl, or alkylamino congeners . Substitution at the 5-position versus the 3-position on the pyrazolo[1,5-a]pyridine core is known to redirect target engagement from one kinase family to another—for example, 5-substituted analogs have been reported as inhibitors of AXL and c-MET kinases, while 3-substituted variants may preferentially target RET or Trk kinases [2]. Consequently, procurement of a 'structurally similar' pyrazolo[1,5-a]pyridine carrying a different benzamido substitution pattern, lacking the chloro-fluoro halogen pair, or bearing a different ester group introduces uncontrolled variables that undermine experimental reproducibility and target engagement predictability [3]. The quantitative evidence below substantiates these differentiation dimensions.

Target motif: 2-chloro-6-fluorobenzamido at pyrazolo[1,5-a]pyridine 5-position with ethyl ester at 3-position
Halogen bonding motif Simpler benzamido or mono-halogenated analogs may not replicate the 2-Cl-6-F orthogonal halogen bonding geometry inferred for kinase hinge engagement.
Positional isomerism 3-substituted pyrazolo[1,5-a]pyridine analogs may redirect target engagement toward different kinase families; 5-substitution context may not transfer.
Ester handle reactivity Methyl or tert-butyl ester analogs exhibit different hydrolysis kinetics and protecting-group compatibility, which may shift downstream derivatization outcomes.

Quantitative Differentiation Evidence for Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396850-93-3) Relative to Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Polar Surface Area Comparison Against the 5-Amino Precursor

The 2-chloro-6-fluorobenzamido substitution at the 5-position substantially increases lipophilicity relative to the common synthetic precursor ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7), as quantified by computed XLogP3-AA values [1]. This shift alters predicted membrane permeability and oral bioavailability parameters relevant to lead optimization campaigns [2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP ≈ +1.3; ΔTPSA ≈ +4.7 Ų vs 5-amino precursor (CAS 1101120-35-7)
Reported lipophilicity shift context for permeability prediction
Computed values; experimental validation recommended
Lipophilicity Drug-likeness Permeability Physicochemical profiling

Halogen Bonding Potential: 2-Chloro-6-Fluoro Substitution Pattern Versus Unsubstituted or Mono-Halogenated Benzamido Analogs

The 2-chloro-6-fluoro substitution pattern on the benzamido ring introduces a unique orthogonal halogen bonding geometry—chlorine at the ortho position provides a σ-hole donor for halogen bonding with backbone carbonyls in kinase hinge regions, while the fluorine at the 6-position modulates aryl ring electronics without the steric penalty of a second chlorine [1]. This motif is recurrent in clinically advanced kinase inhibitors (e.g., gefitinib impurity scaffolds, BAY-2402234) but is absent in simpler benzamido analogs bearing only hydrogen or a single halogen substituent .

Halogen Bonding Motif
Class-level inference
2-Cl (σ-hole donor) + 6-F (electron-withdrawing); orthogonal halogen vectors on benzamido ring
Supports kinase hinge-binding interaction studies
SAR-inferred from scaffold class; compound-specific data to verify
Halogen bonding Kinase selectivity Structure-activity relationship Binding affinity

Kinase Target Engagement Potential: Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Kinase Hinge-Binder Versus Non-Fused Pyrazole or Pyridine Scaffolds

The pyrazolo[1,5-a]pyridine fused bicyclic core serves as a well-characterized ATP-competitive kinase hinge-binding motif, with the pyridine nitrogen and pyrazole N1 engaging the hinge region via bidentate hydrogen bonding [1]. This scaffold has produced potent inhibitors across multiple kinase families including PI3K (p110α IC₅₀ = 0.9 nM for compound 5x), EphB3 (LDN-211904 IC₅₀ = 79 nM), PI3Kγ/δ (IHMT-PI3K-315 IC₅₀ = 4.0/9.1 nM), and RET (selpercatinib, pIC₅₀ = 7.85), demonstrating broad kinase inhibition competence [2]. The target compound's specific substitution pattern at the 5-position (2-chloro-6-fluorobenzamido) is consistent with AXL/c-MET inhibitor pharmacophore models described in patent literature for this scaffold class [3].

Kinase Hinge-Binding Scaffold
Class-level inference
Fused bicyclic core; bidentate hinge H-bonding; scaffold-class IC₅₀ range 0.9 nM to >10 µM across PI3K, EphB3, RET, CDK families
Supports target-engagement assay context
Scaffold-class data; verify for this substitution pattern
Kinase inhibition Hinge-binding motif Scaffold comparison Target engagement

Synthetic Tractability and Derivatization Potential: Ethyl Ester at 3-Position as a Versatile Handle for Library Synthesis

The ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyridine core provides a chemically orthogonal derivatization handle that can be selectively hydrolyzed to the carboxylic acid (for amide coupling or salt formation) or reduced to the primary alcohol (for further functionalization), without affecting the 5-benzamido substituent [1]. This synthetic versatility contrasts with analogs bearing a methyl ester (faster hydrolysis kinetics, different protecting group strategy requirements) or a tert-butyl carbamate at the 5-position (Boc deprotection incompatibility with certain downstream transformations) [2].

Derivatization Handle
Supporting evidence
Ethyl ester at 3-position: selective hydrolysis (LiOH), reduction (LiAlH₄/DIBAL-H), transesterification with higher alcohols
Supports diverse library derivatization workflows
Established ester chemistry; no head-to-head yield data available
Synthetic accessibility Derivatization Medicinal chemistry Library synthesis Carboxylate hydrolysis

Evidence-Backed Research Application Scenarios for Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396850-93-3)


Kinase Inhibitor Lead Optimization: AXL/c-MET Dual Inhibitor Starting Point

The 5-(2-chloro-6-fluorobenzamido) substitution pattern on the pyrazolo[1,5-a]pyridine core aligns with pharmacophore models described in patent literature for dual AXL and c-MET kinase inhibition [1]. The ethyl carboxylate at the 3-position provides a handle for amide library synthesis to explore structure-activity relationships in the solvent-exposed region of the kinase active site. This compound is suitable as a starting point for medicinal chemistry campaigns targeting solid tumor indications where AXL and c-MET signaling contributes to proliferation and metastasis. Researchers should confirm target engagement via biochemical kinase profiling before investing in in vivo studies, as direct potency data for this specific compound are not yet available from non-proprietary primary sources [1][2].

Halogen Bonding Probe in Structure-Guided Drug Design

The 2-chloro-6-fluoro arrangement on the benzamido ring provides a defined halogen bonding geometry suitable for co-crystallography studies with kinase domains [3]. The chloro substituent at the ortho position can engage backbone carbonyl oxygen atoms via σ-hole interactions, while the fluorine modulates aryl ring electron density without introducing steric clash. This compound can serve as a tool molecule for investigating halogen bonding contributions to ligand–protein binding thermodynamics in kinase systems, particularly when compared head-to-head with the non-halogenated 2-methylbenzamido analog (CAS 1421583-90-5) or the mono-fluorinated 4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide [4].

Derivatization Scaffold for Fragment-Based Drug Discovery (FBDD) Library Expansion

The pyrazolo[1,5-a]pyridine core with a 5-amino substituent (CAS 1101120-35-7) has been validated as a fragment hit against HIV-1 reverse transcriptase (IC₅₀ = 350 µM) [5]. The target compound represents an elaborated analog where the 5-amino group has been acylated with 2-chloro-6-fluorobenzoic acid, increasing molecular weight by 156.6 Da and lipophilicity by approximately 1.3 XLogP units relative to the fragment hit . This compound can serve as a fragment growth reference point for FBDD campaigns, enabling researchers to benchmark the potency gain achieved through benzamido elaboration at the 5-position while retaining the 3-ethyl carboxylate for further fragment linking strategies.

Receptor Tyrosine Kinase (RTK) Inhibitor Intermediate for Gefitinib Analog Synthesis

The compound has been listed as an advanced key intermediate in the preparation of gefitinib-related analogs targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [6]. The 2-chloro-6-fluorobenzamido moiety is a recognized pharmacophoric element in EGFR inhibitor design, and the pyrazolo[1,5-a]pyridine core offers a scaffold-hopping alternative to the quinazoline core of gefitinib. Researchers engaged in EGFR inhibitor development may procure this compound to explore scaffold-diversification strategies aimed at overcoming acquired resistance mutations (e.g., T790M) that compromise quinazoline-based inhibitor binding.

Application
Selection Property
Validation Focus
AXL/c-MET kinase pathway studies
2-Chloro-6-fluorobenzamido pharmacophore context
Target engagement kinase profiling
Halogen bonding co-crystallography studies
Orthogonal Cl/F halogen-bonding geometry
Ligand-protein binding thermodynamics
Fragment-based library expansion studies
3-Ethyl carboxylate derivatization handle
Fragment growth benchmarking assays
EGFR inhibitor scaffold diversification studies
Pyrazolo[1,5-a]pyridine scaffold-hopping core
Resistance mutation kinase profiling
Quote Request

Request a Quote for Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.